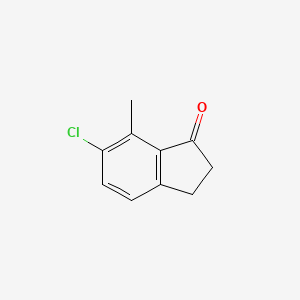

6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-7-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVNTBGRVBMHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)CC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one chemical structure and properties

An In-Depth Technical Guide to 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one and its Structural Congeners

Executive Summary

The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, serving as a core component in numerous biologically active compounds and functional materials.[1][2] This guide provides a detailed technical overview of a specific derivative, this compound. Due to the limited availability of direct experimental data for this exact molecule in public literature, this document synthesizes information from closely related structural analogues, primarily 6-chloro-1-indanone and 7-methyl-1-indanone, to provide a robust and predictive profile.[3][4] We will cover its molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route based on established chemical principles, potential research applications, and essential safety protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this class of compounds.

The 1-Indanone Scaffold: A Cornerstone in Chemical Science

The 1-indanone ring system, consisting of a benzene ring fused to a five-membered cyclopentanone ring, is a foundational building block in organic synthesis.[5] Its rigid, bicyclic structure and the reactivity of the ketone group make it an ideal starting point for creating complex molecular architectures.

Derivatives of 1-indanone have demonstrated a vast range of biological activities, positioning them as critical intermediates in pharmaceutical development. Notable applications include:

-

Antiviral and Antibacterial Agents: The scaffold is present in compounds designed to combat various pathogens.[1]

-

Anticancer Therapeutics: Certain indanone derivatives exhibit cytotoxicity against cancer cell lines, making them promising candidates for oncology research.[1][2]

-

Neurodegenerative Disease Treatment: The well-known Alzheimer's drug, Donepezil, is structurally related to the indanone core, highlighting its importance in developing agents that act on the central nervous system.[2]

-

Anti-inflammatory and Analgesic Drugs: The non-steroidal anti-inflammatory drug (NSAID) Sulindac features an indenone core, showcasing the scaffold's utility in this therapeutic area.[2][6]

Beyond medicine, these compounds are used in the synthesis of dyes, agrochemicals, and advanced materials, demonstrating their versatility.[6]

Molecular Profile of this compound

Chemical Structure and Nomenclature

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₉ClO

-

Molecular Weight: 180.63 g/mol [7]

-

Core Structure: A 2,3-dihydro-1H-inden-1-one core substituted with a chlorine atom at the 6-position and a methyl group at the 7-position of the aromatic ring.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Appearance | White to off-white solid | Based on analogues like 6-chloro-1-indanone.[8][9] |

| Melting Point (°C) | 75-85 | Estimated range; 6-chloro-1-indanone melts at 71-79 °C.[9][10] |

| Boiling Point (°C) | >250 | High boiling point is expected due to molecular weight and polarity. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate). | Typical for chlorinated aromatic ketones.[8] |

| XLogP3-AA | ~2.5-3.0 | Prediction based on the addition of a methyl group to the 6-chloro-1-indanone structure (XLogP3-AA = 2.3).[3] |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 1 (Ketone oxygen) |

Synthesis and Mechanistic Considerations

The most established and reliable method for constructing the 1-indanone ring system is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid derivative.[1][11] This reaction is typically catalyzed by a strong Brønsted or Lewis acid.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis points to 3-(3-chloro-2-methylphenyl)propanoic acid as the key precursor for the target molecule. The disconnection occurs at the C4a-C9 bond, corresponding to the intramolecular electrophilic aromatic substitution.

Detailed Experimental Protocol (Adapted)

The following protocol is adapted from a validated procedure for the synthesis of 6-chloro-1-indanone.[10] This method should be considered a starting point for optimization.

Objective: To synthesize this compound via intramolecular Friedel-Crafts acylation.

Materials:

-

3-(3-Chloro-2-methylphenyl)propanoic acid (1.0 eq)

-

Trifluoromethanesulfonic acid (TFSA) (3.0 eq) or Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the starting material, 3-(3-chloro-2-methylphenyl)propanoic acid, in anhydrous DCM.

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoromethanesulfonic acid dropwise to the stirred solution. Causality Note: The strong acid protonates the carboxylic acid, facilitating the formation of the acylium ion electrophile necessary for the ring-closing reaction. The reaction is performed at 0 °C to control the initial exothermic reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once complete, carefully pour the reaction mixture into a beaker of ice water to quench the reaction. Self-Validation: The quenching step deactivates the acid catalyst and precipitates the product if it is insoluble.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

Spectroscopic and Analytical Characterization (Predicted)

No experimental spectra for the title compound are publicly available. The following predictions are based on fundamental principles of spectroscopy and data from analogous structures.

Workflow for Structural Confirmation

Predicted Spectral Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic Region (2H): Two doublets expected around δ 7.2-7.8 ppm. The proton at C5 will be influenced by the adjacent chlorine, and the proton at C4 by the adjacent ketone. Aliphatic Region (4H): Two triplets expected. The protons at C2 (adjacent to the carbonyl) should appear downfield (~δ 3.0-3.2 ppm) compared to the protons at C3 (~δ 2.6-2.8 ppm).[12][13] Methyl Region (3H): A sharp singlet around δ 2.2-2.5 ppm. |

| ¹³C NMR | Carbonyl Carbon: A signal in the range of δ 195-205 ppm. Aromatic Carbons: Six distinct signals. The carbon bearing the chlorine (C6) and the carbon bearing the ketone (C7a) will be significantly shifted. Aliphatic Carbons: Two signals for the methylene groups (~δ 25-40 ppm). Methyl Carbon: One signal for the methyl group (~δ 15-20 ppm). |

| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 180. Isotope Peak (M+2): A characteristic peak at m/z = 182 with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. Key Fragments: Loss of CO (m/z = 152) and loss of Cl (m/z = 145) are plausible fragmentation pathways. |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1705-1725 cm⁻¹. C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹. C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. |

Potential Applications in Research and Drug Discovery

Given the established biological significance of the indanone scaffold, this compound represents a valuable intermediate for creating novel chemical entities. The specific substitution pattern (6-chloro and 7-methyl) offers a unique electronic and steric profile for probing structure-activity relationships (SAR).

Potential Research Areas:

-

Enzyme Inhibitors: The ketone can be functionalized to introduce pharmacophores that interact with enzyme active sites. Indole-based structures, which can be synthesized from indanones, have been investigated as potent inhibitors of kinases like PERK.[14]

-

GPCR Ligands: The aromatic ring can be further substituted to develop ligands for G-protein coupled receptors, a major class of drug targets.

-

Antiviral Agents: Indole derivatives have shown promise as fusion inhibitors for viruses like RSV, suggesting a potential trajectory for this scaffold.[15]

-

Probes for Chemical Biology: The compound can be used as a starting point to develop chemical probes for identifying new biological targets.

Safety, Handling, and Storage

The following safety information is extrapolated from Safety Data Sheets (SDS) for structurally similar chlorinated indanones.[3][16][17]

-

Hazard Statements:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16][17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

-

References

-

PubChem. (n.d.). 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

US EPA. (n.d.). 1H-Inden-1-one, 4-chloro-2,3-dihydro-7-methyl- - Substance Details. Substance Registry Services. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2,3-dihydro-1H-isoindol-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-1-methylindoline-2,3-dione. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 1 measured in d 7 -dmf and d 6 -dmso at 303 K. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-indole-2,3-dione, 7-chloro-1-methyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Chloro-1-indanone. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 6-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Search Results. Developmental Therapeutics Program. Retrieved from [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

PubChem. (n.d.). 1-Indanone. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

Wikipedia. (n.d.). MMAI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. PubMed Central. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]

-

Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. PubMed. Retrieved from [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Page loading... [guidechem.com]

- 3. 6-Chloro-1-indanone | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-methyl-2,3-dihydro-1H-inden-1-one | C10H10O | CID 589669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. Page loading... [guidechem.com]

- 9. 6-Chloro-1-indanone price,buy 6-Chloro-1-indanone - chemicalbook [m.chemicalbook.com]

- 10. 6-Chloro-1-indanone CAS#: 14548-38-0 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Proton NMR Table [www2.chemistry.msu.edu]

- 13. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.nl [fishersci.nl]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one

Abstract: This document provides an in-depth analysis of the physicochemical properties of 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest in pharmaceutical and chemical research. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related analogs and established principles of organic chemistry to present a comprehensive profile. It covers molecular identification, predicted physicochemical parameters, and detailed, field-proven protocols for its empirical characterization. This whitepaper is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for synthesis, analysis, or further application.

Introduction and Molecular Identity

This compound belongs to the indanone class of compounds, which are characterized by a fused benzene and cyclopentanone ring system.[1] The indanone core is a significant scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2] The specific substitution pattern of a chloro group at the 6-position and a methyl group at the 7-position on the aromatic ring is expected to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological interactions.

This guide aims to provide a robust foundational understanding of this specific molecule, bridging the gap in currently available literature by providing predicted data, comparative analysis with related compounds, and a clear methodological framework for its empirical validation.

Chemical Structure and Identifiers

A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis. The structure and key identifiers for this compound are presented below.

A representative chemical structure of the indanone core. For this compound, a chlorine atom is at position 6 and a methyl group is at position 7.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 628732-10-5 | [3] |

| Molecular Formula | C₁₀H₉ClO | [4] |

| Molecular Weight | 180.63 g/mol | [4] |

| InChI Key | (Predicted) | - |

| SMILES | (Predicted) | - |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, including its solubility, stability, and reactivity. While specific experimental data for this compound are scarce, we can infer many of its properties from closely related analogs. For comparison, 5-chloro-1-indanone has a melting point of 94-98 °C, and 6-chloro-1-indanone has a melting point of 71-79 °C.[5][6]

Table 2: Predicted and Comparative Physicochemical Data

| Property | Predicted/Comparative Value | Rationale / Comparative Compound |

|---|---|---|

| Physical State | White to off-white solid | Typical for indanone derivatives.[7] |

| Melting Point | Data not available. Expected to be in a similar range to isomers. | Based on isomers like 5-chloro-1-indanone (94-98 °C) and 6-chloro-1-indanone (71-79 °C).[5][6] |

| Boiling Point | Data not available. | 6-chloro-1-indanone has a boiling point of 110 °C at 0.01 Torr.[6] |

| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); sparingly soluble in water. | General property of chlorinated aromatic ketones.[1][7] |

| pKa | Data not available. | The α-protons on C2 are weakly acidic due to the adjacent carbonyl group. |

| LogP | Data not available. Expected to be > 2. | Based on the lipophilic nature of the chlorinated aromatic ring. |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of purity for any chemical compound. Below is a predicted spectroscopic profile for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constant would be indicative of their meta relationship.

-

Aliphatic Protons: Two triplets (or more complex multiplets) between δ 2.5-3.5 ppm. These correspond to the two methylene groups (-CH₂-) at the C2 and C3 positions of the five-membered ring. The signals would likely appear as an A₂B₂ system.

-

Methyl Protons: A singlet at approximately δ 2.2-2.5 ppm, integrating to three protons, corresponding to the methyl group at C7.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon environments.

-

Carbonyl Carbon: A signal in the downfield region, typically δ 195-210 ppm, for the ketone (C=O) group.[8]

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-160 ppm). The carbons attached to the chloro and methyl groups (C6 and C7) and the fused carbons (C3a and C7a) will have characteristic shifts.

-

Aliphatic Carbons: Two signals in the upfield region (δ 15-45 ppm) for the two methylene carbons (C2 and C3).[8]

-

Methyl Carbon: A signal in the upfield region (δ 15-25 ppm) for the methyl group carbon.[8]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an indanone shows characteristic absorption bands.[9]

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1690-1715 cm⁻¹ , which is characteristic of an α,β-unsaturated ketone conjugated with an aromatic ring.

-

C-H Stretch (Aromatic): Multiple weak to medium bands above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Medium to strong bands in the region of 2850-3000 cm⁻¹ .

-

C=C Stretch (Aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 180 . Due to the presence of chlorine, an isotopic peak (M+2) at m/z 182 with approximately one-third the intensity of the M⁺ peak is expected, which is a definitive indicator for a monochlorinated compound.

-

Key Fragmentation Patterns: Common fragmentation pathways for indanones include the loss of CO (m/z 28) and subsequent rearrangements of the resulting carbocation.[10] A significant fragment corresponding to the loss of a chlorine atom might also be observed.

Experimental Protocols for Characterization

To empirically validate the identity, purity, and properties of a synthesized batch of this compound, a multi-faceted analytical approach is required.

Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

A common and effective method for synthesizing indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acid chloride.[2][6]

Sources

- 1. CAS 944109-65-3: 4-chloro-5-methoxy-1-indanone [cymitquimica.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. ivychem.com [ivychem.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 5-Chloro-1-indanone 99 42348-86-7 [sigmaaldrich.com]

- 6. 6-Chloro-1-indanone CAS#: 14548-38-0 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 10. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of significant interest in medicinal chemistry and drug development. The indanone scaffold is a privileged structure found in numerous biologically active molecules.[1] This document outlines a multi-step synthesis commencing from readily available starting materials, culminating in an intramolecular Friedel-Crafts acylation to construct the target indanone. Each synthetic step is detailed with underlying mechanistic principles, causality behind experimental choices, and field-proven insights to ensure reproducibility and high yield. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important molecular scaffold.

Introduction and Retrosynthetic Analysis

The 1-indanone framework is a core structural motif in a wide array of pharmacologically active compounds and natural products.[2] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules. This guide details a logical and efficient synthetic strategy.

A retrosynthetic analysis of the target molecule reveals that the key bond formation is the intramolecular C-C bond that forms the five-membered ring. This immediately suggests an intramolecular Friedel-Crafts acylation of a suitable precursor, namely 3-(3-chloro-2-methylphenyl)propanoic acid. This precursor can be envisioned to arise from the homologation of 3-chloro-2-methylbenzoic acid, which in turn can be synthesized from 3-chloro-2-methylbenzonitrile. The nitrile can be accessed from 3-chloro-2-methylaniline via a Sandmeyer reaction. Finally, the aniline can be prepared by the reduction of the commercially available 2-chloro-6-nitrotoluene.

Caption: Proposed forward synthesis of this compound.

Step 1: Synthesis of 3-Chloro-2-methylaniline

The synthesis commences with the reduction of commercially available 2-chloro-6-nitrotoluene. A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid. [3]This method is favored for its cost-effectiveness and operational simplicity on a large scale.

Protocol 1: Reduction of 2-chloro-6-nitrotoluene

-

To a stirred mixture of finely divided iron powder (3 equivalents) and water, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux.

-

Add a solution of 2-chloro-6-nitrotoluene (1 equivalent) in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it basic with a sodium carbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-chloro-2-methylaniline can be purified by vacuum distillation.

| Parameter | Value |

| Starting Material | 2-chloro-6-nitrotoluene |

| Key Reagents | Iron powder, Hydrochloric acid |

| Solvent | Water, Ethanol |

| Temperature | Reflux |

| Typical Yield | >90% |

Step 2: Synthesis of 3-Chloro-2-methylbenzonitrile

The transformation of the amino group of 3-chloro-2-methylaniline into a nitrile is efficiently achieved through the Sandmeyer reaction. [4]This reaction involves the diazotization of the aniline followed by reaction with a copper(I) cyanide solution. [5] Protocol 2: Sandmeyer Reaction of 3-chloro-2-methylaniline

-

Dissolve 3-chloro-2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent (e.g., toluene).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

The crude 3-chloro-2-methylbenzonitrile can be purified by vacuum distillation or recrystallization. [6]

Parameter Value Starting Material 3-chloro-2-methylaniline Key Reagents Sodium nitrite, Copper(I) cyanide Solvent Water, Toluene Temperature 0-5 °C, then 50-60 °C | Typical Yield | 70-80% |

Step 3: Synthesis of 3-Chloro-2-methylbenzoic acid

The nitrile group of 3-chloro-2-methylbenzonitrile is hydrolyzed to a carboxylic acid under acidic conditions. [7]Concentrated sulfuric acid in aqueous solution is a common reagent for this transformation.

Protocol 3: Hydrolysis of 3-chloro-2-methylbenzonitrile

-

To a mixture of concentrated sulfuric acid and water, add 3-chloro-2-methylbenzonitrile (1 equivalent).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or the cessation of ammonia evolution).

-

Cool the reaction mixture and pour it onto crushed ice.

-

The precipitated 3-chloro-2-methylbenzoic acid is collected by filtration.

-

Wash the solid with cold water and dry. The product is often of sufficient purity for the next step, but can be recrystallized from a suitable solvent (e.g., aqueous ethanol) if necessary.

| Parameter | Value |

| Starting Material | 3-chloro-2-methylbenzonitrile |

| Key Reagents | Sulfuric acid |

| Solvent | Water |

| Temperature | Reflux |

| Typical Yield | >90% |

Step 4: Synthesis of 3-(3-Chloro-2-methylphenyl)propanoic acid

The homologation of 3-chloro-2-methylbenzoic acid to the corresponding propanoic acid can be achieved via the Arndt-Eistert synthesis. [8][9][10]This two-step procedure involves the formation of an acid chloride, followed by reaction with diazomethane and a subsequent Wolff rearrangement.

Protocol 4: Arndt-Eistert Homologation

-

Acid Chloride Formation: Gently reflux a mixture of 3-chloro-2-methylbenzoic acid (1 equivalent) and thionyl chloride (excess) for 2-3 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-chloro-2-methylbenzoyl chloride.

-

Reaction with Diazomethane and Wolff Rearrangement: Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., diethyl ether). Cool the solution to 0 °C. Cautiously add a solution of diazomethane in diethyl ether until a yellow color persists. Allow the reaction to proceed at 0 °C for 1 hour.

-

In a separate flask, prepare a suspension of silver(I) oxide (catalytic amount) in water. Add the diazoketone solution from the previous step to the silver oxide suspension.

-

Warm the mixture gently to initiate the Wolff rearrangement, which is often accompanied by the evolution of nitrogen gas.

-

After the reaction is complete, filter the mixture to remove the silver catalyst. Acidify the aqueous layer and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the crude 3-(3-chloro-2-methylphenyl)propanoic acid, which can be purified by recrystallization.

| Parameter | Value |

| Starting Material | 3-chloro-2-methylbenzoic acid |

| Key Reagents | Thionyl chloride, Diazomethane, Silver(I) oxide |

| Solvent | Diethyl ether, Water |

| Temperature | 0 °C to reflux |

| Typical Yield | 60-70% over two steps |

Step 5: Synthesis of this compound

The final step is the intramolecular Friedel-Crafts acylation of 3-(3-chloro-2-methylphenyl)propanoic acid. [11]This cyclization can be promoted by strong acids such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride.

Regioselectivity of the Cyclization: The directing effects of the substituents on the aromatic ring determine the position of cyclization. The methyl group is an activating, ortho, para-director, while the chloro group is a deactivating, ortho, para-director. The electrophilic acylation will preferentially occur at the position most activated and sterically accessible. The position ortho to the methyl group (C6 of the phenyl ring) is activated by the methyl group and is the most likely site for cyclization, leading to the desired 6-chloro-7-methyl-1-indanone. Cyclization at the position ortho to the chloro group is less favored due to the deactivating nature of the halogen.

Protocol 5: Intramolecular Friedel-Crafts Acylation

-

Add 3-(3-chloro-2-methylphenyl)propanoic acid (1 equivalent) to polyphosphoric acid (PPA) (10-20 times the weight of the acid).

-

Heat the mixture with stirring to 80-100 °C for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Value |

| Starting Material | 3-(3-chloro-2-methylphenyl)propanoic acid |

| Key Reagents | Polyphosphoric acid (PPA) |

| Solvent | None (PPA acts as solvent and catalyst) |

| Temperature | 80-100 °C |

| Typical Yield | 70-85% |

Characterization Data

The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) |

| 3-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | Aromatic protons (3H), NH₂ protons (2H, broad), CH₃ protons (3H, singlet) |

| 3-Chloro-2-methylbenzonitrile | C₈H₆ClN | 151.59 | Aromatic protons (3H), CH₃ protons (3H, singlet) |

| 3-Chloro-2-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | Aromatic protons (3H), COOH proton (1H, broad), CH₃ protons (3H, singlet) |

| 3-(3-Chloro-2-methylphenyl)propanoic acid | C₁₀H₁₁ClO₂ | 198.64 | Aromatic protons (3H), CH₂ protons (4H, multiplets), COOH proton (1H, broad), CH₃ protons (3H, singlet) |

| This compound | C₁₀H₉ClO | 180.63 | Aromatic protons (2H), CH₂ protons (4H, multiplets), CH₃ protons (3H, singlet) |

Conclusion

This technical guide has detailed a comprehensive and practical synthetic route for the preparation of this compound. The described five-step sequence, starting from 2-chloro-6-nitrotoluene, employs well-established and scalable chemical transformations. The key intramolecular Friedel-Crafts acylation is predicted to proceed with high regioselectivity to afford the desired product. The provided protocols, along with the underlying chemical principles, offer a solid foundation for the successful synthesis of this valuable indanone intermediate in a laboratory setting.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. prepchem.com [prepchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. nbinno.com [nbinno.com]

- 7. 3-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the synthesis, characterization, and potential applications of 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one. It is important to note that a specific CAS registry number for this particular isomer could not be definitively located in publicly accessible chemical databases as of the latest update. The information presented herein is a synthesis of established principles of organic chemistry and data extrapolated from closely related, well-documented isomers.

I. Introduction: The Significance of the Indanone Scaffold

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic framework provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The derivatization of the indanone core, through the introduction of various substituents, allows for the fine-tuning of physicochemical and pharmacological properties. Halogenated and alkylated indanones, in particular, are key intermediates in the synthesis of a wide range of therapeutic agents, including those with applications in neurodegenerative diseases, inflammation, and oncology.[1][2][3] This guide focuses on the specific isomer, this compound, providing a comprehensive overview of its chemical properties, plausible synthetic routes, characterization methodologies, and potential for drug discovery.

II. Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol |

| IUPAC Name | This compound |

The presence of a chlorine atom and a methyl group on the aromatic ring is expected to influence the molecule's lipophilicity, electronic distribution, and metabolic stability, all of which are critical parameters in drug design.

III. Synthesis of Substituted 1-Indanones: A Mechanistic Perspective

The synthesis of substituted 1-indanones can be achieved through several established methodologies. The most common and versatile approach is the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid.[3] This method offers a high degree of control over the final substitution pattern on the aromatic ring.

A plausible synthetic route to the target compound would commence with a substituted toluene derivative, proceeding through the formation of a 3-phenylpropanoic acid intermediate, followed by cyclization.

Caption: Proposed synthetic pathway for this compound.

The following protocol is a generalized procedure based on established methods for the synthesis of similar indanone derivatives.[3][4]

-

Step 1: Oxidation of 2-Chloro-3-methyl-toluene. The starting material, 2-chloro-3-methyl-toluene, is oxidized to 2-chloro-3-methyl-benzaldehyde. This can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄). The choice of reagent and reaction conditions is critical to avoid over-oxidation to the carboxylic acid.

-

Step 2: Knoevenagel Condensation. The resulting benzaldehyde derivative is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base, such as pyridine or piperidine. This reaction forms the corresponding cinnamic acid derivative, 3-(2-Chloro-3-methylphenyl)acrylic acid.

-

Step 3: Reduction of the Alkene. The double bond in the acrylic acid side chain is reduced to a single bond to yield 3-(2-Chloro-3-methylphenyl)propanoic acid. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a highly effective method for this transformation.

-

Step 4: Formation of the Acyl Chloride. The propanoic acid derivative is converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. This step is typically performed in an inert solvent, such as dichloromethane (DCM) or toluene.

-

Step 5: Intramolecular Friedel-Crafts Acylation. The final and key step is the intramolecular Friedel-Crafts acylation of the acyl chloride. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is used to promote the cyclization. The reaction is typically carried out in a non-polar solvent like DCM or carbon disulfide (CS₂) at low temperatures to control the regioselectivity of the ring closure.

IV. Spectroscopic Characterization

The structural elucidation of the final product would rely on a combination of standard spectroscopic techniques.[5][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic methylene protons of the five-membered ring, and the methyl group. The coupling patterns of the aromatic protons would be crucial in confirming the 6,7-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon (typically in the range of 190-210 ppm), the aromatic carbons, the methylene carbons, and the methyl carbon.

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1680-1710 cm⁻¹.

Mass spectrometry will provide the molecular weight of the compound. The fragmentation pattern can also offer valuable structural information, including the characteristic isotopic signature of the chlorine atom.

V. Applications in Drug Discovery

Substituted indanones are valuable precursors for the synthesis of a diverse range of pharmacologically active molecules.[1][2]

Caption: A generalized workflow for the biological evaluation of a novel indanone derivative.

-

Neurodegenerative Diseases: The indanone scaffold is a key component of acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease.[1][2]

-

Anticancer Agents: Certain indanone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3]

-

Anti-inflammatory and Analgesic Agents: The rigid indanone framework can be utilized to develop novel anti-inflammatory and analgesic compounds.[3]

-

Antiviral and Antimicrobial Agents: The versatility of the indanone core allows for its incorporation into molecules with potential antiviral and antimicrobial properties.[2][3]

VI. Conclusion

While this compound is not a widely documented compound, its synthesis is achievable through established synthetic methodologies. The strategic placement of the chloro and methyl substituents on the indanone core presents an intriguing scaffold for further chemical exploration and biological evaluation. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the synthesis and potential applications of this and related substituted indanones. The continued exploration of this class of compounds holds significant promise for the discovery of novel therapeutic agents.

References

-

PubChem. 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 4513067. [Link]

-

TÜBİTAK Academic Journals. Photochemical bromination of substituted indan-1-one derivatives. [Link]

-

ResearchGate. Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. [Link]

-

Organic Syntheses. PREPARATION OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE. [Link]

-

MDPI. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. [Link]

-

PubMed Central. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. [Link]

-

PubChem. 6-Chloro-2,3-dihydro-1H-isoindol-1-one. [Link]

-

U.S. Environmental Protection Agency. 1H-Inden-1-one, 4-chloro-2,3-dihydro-7-methyl- - Substance Details - SRS. [Link]

-

PubChem. 6-Chloro-1-indanone | C9H7ClO | CID 5100705. [Link]

-

ResearchGate. Recent developments in biological activities of indanones. [Link]

-

PubMed Central. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

PubMed. Recent developments in biological activities of indanones. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

A Spectroscopic Guide to 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one: Structure Elucidation and Data Interpretation

Introduction to 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one

This compound belongs to the indanone family of compounds, which are bicyclic molecules consisting of a benzene ring fused to a five-membered ring containing a ketone group. The specific substitutions of a chlorine atom at the 6-position and a methyl group at the 7-position on the aromatic ring create a unique electronic and structural environment. Understanding the spectral signature of this molecule is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions.

The structural features—an aromatic ring, a ketone, aliphatic carbons, a methyl group, and a chlorine atom—each contribute distinct signals in various spectroscopic techniques. The following sections will deconstruct the expected spectral data, providing a comprehensive guide to its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete picture of the molecular skeleton can be assembled.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and methyl protons. The analysis of chemical shift (δ), multiplicity (splitting pattern), and integration is key to assigning these signals.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself. CDCl₃ is a common choice for non-polar to moderately polar compounds.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Data Acquisition: Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and the collection of 16-64 scans to improve the signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.4 | d | 1H | H-5 | Aromatic proton ortho to the carbonyl group and meta to the chlorine, expected to be deshielded. The coupling will be to H-4. |

| ~ 7.2 | d | 1H | H-4 | Aromatic proton meta to the carbonyl and ortho to the chlorine. |

| ~ 3.0 | t | 2H | H-2 | Aliphatic protons alpha to the carbonyl group, appearing as a triplet due to coupling with the H-3 protons. |

| ~ 2.7 | t | 2H | H-3 | Aliphatic protons beta to the carbonyl group, appearing as a triplet due to coupling with the H-2 protons. |

| ~ 2.4 | s | 3H | -CH₃ | Methyl protons on the aromatic ring, appearing as a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the molecule's asymmetry, a unique signal is expected for each carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The same spectrometer as for ¹H NMR is used.

-

Data Acquisition: A standard ¹³C experiment involves proton decoupling to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 1024 or more) is usually required.

-

Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 205 | C-1 (C=O) | The carbonyl carbon of the ketone is highly deshielded. |

| ~ 155 | C-7a | Aromatic quaternary carbon adjacent to the methyl group and the fused ring. |

| ~ 138 | C-3a | Aromatic quaternary carbon adjacent to the carbonyl group. |

| ~ 135 | C-6 | Aromatic carbon bearing the chlorine atom. |

| ~ 130 | C-7 | Aromatic carbon bearing the methyl group. |

| ~ 128 | C-5 | Aromatic CH carbon. |

| ~ 125 | C-4 | Aromatic CH carbon. |

| ~ 36 | C-2 | Aliphatic carbon alpha to the carbonyl group. |

| ~ 26 | C-3 | Aliphatic carbon beta to the carbonyl group. |

| ~ 18 | -CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, a common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 3100-3000 | Medium | Aromatic C-H | Stretch |

| ~ 2960-2850 | Medium | Aliphatic C-H | Stretch |

| ~ 1710 | Strong | C=O (Ketone) | Stretch |

| ~ 1600, 1475 | Medium-Strong | Aromatic C=C | Stretch |

| ~ 1100-1000 | Strong | C-Cl | Stretch |

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group of the ketone around 1710 cm⁻¹. The exact position can be influenced by conjugation and ring strain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile compound like this, GC-MS is a suitable technique.

-

Ionization: Electron Impact (EI) is a common ionization method that provides detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Rationale |

| 180/182 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of about one-third of the M+ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |

| 165/167 | [M - CH₃]⁺ | Loss of the methyl group. |

| 152 | [M - CO]⁺ | Loss of carbon monoxide from the ketone. |

| 117 | [M - CO - Cl]⁺ | Subsequent loss of the chlorine atom. |

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation

Caption: Proposed key fragmentation pathways in EI-MS.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify this compound, assess its purity, and follow its role in synthetic pathways. The provided protocols for data acquisition serve as a practical reference for experimental work. The principles outlined here, based on the analysis of its constituent functional groups and supported by data from related structures, offer a solid foundation for the spectroscopic characterization of this and similar molecules.

References

-

PubChem. 6-Chloro-1-indanone. National Center for Biotechnology Information. [Link][1]

-

PubChem. 5-Chloro-1-indanone. National Center for Biotechnology Information. [Link][2]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Topic: Potential Biological Activity of 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

A Strategic Framework for Unveiling the Therapeutic Potential of a Novel 1-Indanone Derivative

Abstract

The 1-indanone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This guide focuses on a specific, under-characterized derivative: 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one . While direct biological data for this compound is not yet available in the public domain, its structural architecture, featuring a halogenated aromatic ring and a methyl group adjacent to the chloro substituent, presents a compelling case for targeted investigation. This document provides a comprehensive, hypothesis-driven framework for systematically evaluating its therapeutic potential. We will move beyond simple protocols to explain the scientific causality behind experimental choices, offering a self-validating system for inquiry designed for drug discovery and development professionals.

The 1-Indanone Core: A Foundation for Bioactivity

The indanone ring system is a versatile template for interacting with various biological targets. Its rigid, bicyclic structure provides a defined three-dimensional orientation for substituent groups, which can be tailored to achieve specific pharmacological effects. Derivatives have shown potent efficacy in modulating complex signaling pathways, making this class a fertile ground for discovering new therapeutic agents for diseases ranging from cancer to inflammatory disorders.[2][3] Our target molecule, this compound, combines this core with specific electronic and steric features that warrant a thorough investigation.

Physicochemical Profile of the Target Compound

A prerequisite for any biological evaluation is the synthesis and rigorous characterization of the compound to ensure purity and structural integrity. Synthesis would likely proceed via an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid precursor, a well-established method for creating the 1-indanone core.[1][4]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₉ClO | - |

| Molecular Weight | 180.63 g/mol | - |

| CAS Number | Not available | - |

Note: Data is calculated based on chemical structure, as specific experimental data is unavailable. Purity (>98%) must be confirmed via HPLC, and structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before commencing biological assays.

Hypothesis 1: Potential as a Novel Anti-Inflammatory Agent

Rationale: A significant body of evidence points to the anti-inflammatory potential of 1-indanone derivatives.[5][6] Specifically, compounds with a similar scaffold have been shown to inhibit the production of key pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, and IL-8 in immune cells.[2][7] The mechanism often involves the modulation of critical inflammatory signaling pathways, most notably the NF-κB pathway, which is a central regulator of the inflammatory response.[2][8] The chloro and methyl substitutions on our target molecule could enhance its binding affinity to key enzymatic or receptor pockets within this pathway.

Tiered Experimental Strategy for Anti-Inflammatory Evaluation

Our approach is designed to first establish bioactivity and a safe therapeutic window, then to elucidate the mechanism of action (MoA).

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antiinflammatory activity of some indan-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Solubility of 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one in common organic solvents

An In-Depth Technical Guide to the Solubility of 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one in Common Organic Solvents

Executive Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is important to note that specific, publicly available experimental solubility data for this compound is scarce. Therefore, this document synthesizes foundational principles of physical organic chemistry with data from structurally analogous compounds to build a robust predictive model of its solubility profile. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to determine the precise solubility of this compound in any given solvent system, ensuring a pathway to self-validated, reliable data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to this compound

This compound belongs to the indanone class of compounds, which are characterized by a bicyclic structure where a benzene ring is fused to a five-membered ring containing a ketone. Indanone derivatives are significant scaffolds in medicinal chemistry, forming the core of various biologically active molecules.[1] Understanding the solubility of this specific substituted indanone is paramount for its progression through the drug development pipeline, from initial screening and formulation to in vivo studies. Solubility dictates the choice of solvents for synthesis and purification, the design of dosage forms, and ultimately, the concentration of the drug that can be achieved in biological fluids.[2]

Physicochemical Profile and Predicted Solubility

A molecule's solubility is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, indicating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3]

Molecular Structure and Inferred Properties

To predict the solubility of this compound, we must first analyze its molecular structure to infer its key physicochemical properties.

-

Structure: The molecule consists of a relatively large, nonpolar indanone core. The presence of a chloro group and a methyl group on the aromatic ring further contributes to its lipophilicity.

-

Polarity: The primary source of polarity is the carbonyl (C=O) group of the ketone. This group creates a significant dipole moment. However, the large, non-polar surface area of the fused rings and hydrocarbon substituents suggests the molecule has an overall moderate polarity with significant non-polar character.

-

Hydrogen Bonding: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. The molecule lacks any acidic protons and therefore cannot act as a hydrogen bond donor. The ability to accept hydrogen bonds is a crucial factor for solubility in protic solvents.[4][5]

-

Molecular Weight: The molecular formula is C₁₀H₉ClO, corresponding to a molecular weight of approximately 180.63 g/mol .[5]

Theoretical Basis for Solubility

Solubility is the result of a thermodynamic equilibrium where the energy balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules is optimized.[6] For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.[7]

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted across various classes of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Moderate to Good | The large, nonpolar hydrocarbon backbone of the indanone will interact favorably with nonpolar solvents via London dispersion forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Good to Excellent | These solvents have significant dipole moments that can interact favorably with the polar carbonyl group of the solute. They are highly effective at solvating moderately polar organic molecules. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as hydrogen bond donors to the carbonyl oxygen of the indanone, which is a strong, favorable interaction.[8][9] However, this is counteracted by the energy required to disrupt the strong hydrogen-bonding network of the alcohol solvents themselves. |

| Highly Polar | Water | Very Low / Insoluble | The molecule's large, hydrophobic surface area (aromatic ring, alkyl chain, chloro group) is expected to dominate its behavior in water, leading to poor solvation. The single polar ketone group is insufficient to overcome this hydrophobicity.[10] |

Standard Protocol for Experimental Solubility Determination

Given the absence of published data, experimental verification is essential. The "gold standard" for determining the equilibrium solubility of a solid compound is the shake-flask method.[11] This method establishes a thermodynamic equilibrium between the dissolved and undissolved solid, providing a highly reliable and reproducible measurement.[12][13]

Principle of the Equilibrium Shake-Flask Method

An excess amount of the solid compound is added to the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period, allowing the system to reach equilibrium.[14] At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility in that solvent at that temperature.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an amount of solid this compound that is known to be in excess of its expected solubility. This is crucial to ensure a saturated solution is formed.

-

Add the solid to a clean, sealable container, such as a glass vial with a PTFE-lined cap.

-

Precisely add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled agitator (e.g., an orbital shaker or rotator within an incubator) set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. For many organic compounds, 24 to 48 hours is standard, but poorly soluble compounds may require longer.[15] A preliminary time-course experiment can be run to determine the point at which concentration no longer increases.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pipette. To ensure no solid particles are transferred, it is critical to filter the sample through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter).

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

-

A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value is the equilibrium solubility of the compound, typically expressed in units of mg/mL or mol/L.

-

Diagram of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Analysis and Discussion

Interpreting Predicted Solubility

The predicted solubility profile suggests that formulators and chemists working with this compound will have a range of suitable organic solvents for processing, with polar aprotic solvents like acetone and ethyl acetate likely offering the highest solubility. The moderate solubility in alcohols indicates their utility, while nonpolar solvents like toluene may be effective for reactions where polarity is a concern. The predicted poor aqueous solubility is a critical piece of information for drug development, suggesting that formulation strategies such as amorphous solid dispersions, salt formation (if an ionizable group were present), or lipid-based formulations might be necessary to achieve adequate bioavailability for oral administration.

Factors Influencing Solubility

The relationship between the solute, solvent, and resulting solubility is a multifactorial interplay of their molecular properties. The following diagram illustrates the key relationships guiding the solubility of this compound.

Caption: Key Molecular Interactions Governing Solubility.

Conclusion

References

[6] Vertex AI Search. (2023). Solubility of Organic Compounds.

[10] Solubility of Things. (n.d.). Indanone. Retrieved January 3, 2026.

[4] Acree, W. E., & Rytting, J. H. (1982). Phenindione solubility in mixed organic solvents: analysis of the role of specific hydrogen and non-hydrogen bonding interactions. International Journal of Pharmaceutics, 10(3), 231-238.

[5] ChemScene. (n.d.). 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one. Retrieved January 3, 2026.

[7] The Royal Society of Chemistry. (2016). Solubility. In Chemistry Education.

[8] Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved January 3, 2026.

[9] Study.com. (n.d.). Explain the relationship between H bonds and solubility in water. Retrieved January 3, 2026.

[2] Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

[3] Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved January 3, 2026.

[16] AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved January 3, 2026.

[1] Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity.

[17] PubChem. (n.d.). 6-Chloro-1-indanone. Retrieved January 3, 2026.

[18] PubChem. (n.d.). 1-Indanone. Retrieved January 3, 2026.

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 3, 2026.

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 3, 2026.

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved January 3, 2026.

Shodex. (n.d.). Polarities of Solvents. Retrieved January 3, 2026.

[11] Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved January 3, 2026.

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Retrieved January 3, 2026.

[12] Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 3, 2026.

[13] SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved January 3, 2026.

Chemistry LibreTexts. (2023). 2.12: Solubility.

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

[14] Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 3. dtp.cancer.gov [dtp.cancer.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. chemscene.com [chemscene.com]

- 6. 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 4513067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Chloro-2,3-dihydro-1H-isoindol-1-one | C8H6ClNO | CID 12496475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. 6-Chloro-1-indanone | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 6-Chloro-2-methylhex-1-en-3-yne | C7H9Cl | CID 55302587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Indanone synthesis [organic-chemistry.org]

- 16. cynorlaboratories.com [cynorlaboratories.com]

- 17. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | C5H5ClN2O2 | CID 96141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1-Chloro-2,3-dihydro-1H-indene | C9H9Cl | CID 94465 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity profile of the carbonyl group in 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide to the Reactivity Profile of the Carbonyl Group in 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical reactivity of the carbonyl group in this compound. The 1-indanone scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous bioactive compounds.[1] While direct experimental data for this specific substitution pattern is limited, this document leverages fundamental principles of physical organic chemistry and extensive data from structurally analogous compounds to construct a reliable and predictive reactivity profile. We will dissect the nuanced interplay of electronic and steric effects imposed by the chloro and methyl substituents, forecast the molecule's behavior in key synthetic transformations, and provide validated, adaptable protocols for its derivatization. This guide is intended to serve as a foundational resource for researchers utilizing this, and related, indenone cores in synthetic chemistry and drug discovery programs.

Introduction: The 1-Indanone Core and the Target Molecule

The 2,3-dihydro-1H-inden-1-one (1-indanone) framework is a recurring motif in pharmaceuticals and biologically active molecules, recognized for its rigid bicyclic structure that allows for precise spatial orientation of functional groups.[1][2] Its derivatives have shown promise as antiviral, anticancer, and neuroprotective agents. The reactivity of the C1 carbonyl group is central to the synthetic utility of this scaffold, acting as a versatile handle for molecular elaboration.[3]

This guide focuses on a specific, substituted analog: This compound . The introduction of a halogen and an alkyl group onto the aromatic ring creates a unique electronic and steric environment that directly modulates the chemical behavior of the ketone. Understanding this reactivity profile is paramount for its strategic deployment as a synthetic intermediate. This document will therefore explore its foundational chemical properties, predict its performance in a range of canonical carbonyl reactions, and offer actionable experimental methodologies.

Molecular Structure and Physicochemical Profile

Structural and Electronic Analysis

The reactivity of the carbonyl group in this compound is fundamentally governed by the polarization of the C=O bond, where the carbon atom is electrophilic and the oxygen is nucleophilic.[4][5] This inherent electrophilicity is further modulated by the substituents on the fused benzene ring.

-

Electronic Effects of Substituents :

-

C6-Chloro Group : As an electronegative halogen, chlorine exerts a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This depletion of electron density increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.

-